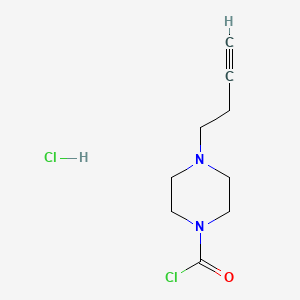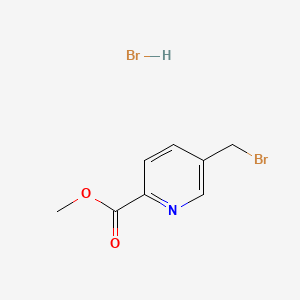
methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide can be synthesized through several methods. One common method involves the bromination of methyl 5-methylpyridine-2-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and reduced pyridine compounds.
Aplicaciones Científicas De Investigación
Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromopyridine-2-carboxylate: Similar structure but lacks the bromomethyl group, leading to different reactivity and applications.
Ethyl 5-(bromomethyl)pyridine-2-carboxylate: Similar compound with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Methyl 3-bromomethylpyridine-2-carboxylate: The bromomethyl group is positioned differently, resulting in distinct reactivity patterns.
Uniqueness
Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is unique due to the presence of both a bromomethyl group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides versatility in chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
methyl 5-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-3-2-6(4-9)5-10-7;/h2-3,5H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMESGFQLBBRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
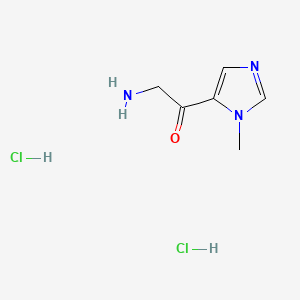
![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
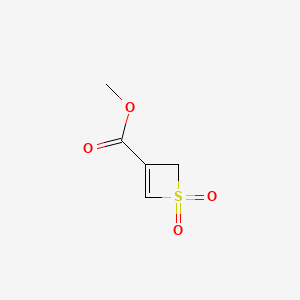
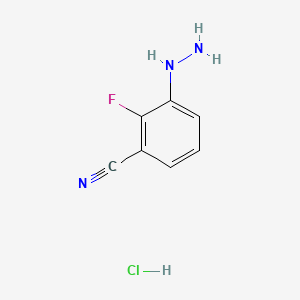

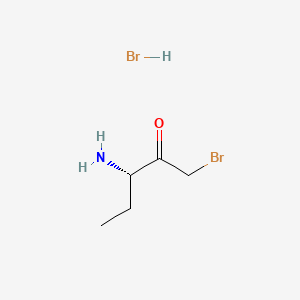
![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)
![{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B6609125.png)

